molecular formula C19H18ClNO4S B2445521 1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-56-0

1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2445521
CAS RN: 1797022-56-0
M. Wt: 391.87
InChI Key: OOLIAKFGQTXZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds with sulfonyl groups and spiro configurations are often used in various fields such as medicinal chemistry due to their diverse biological activities . The sulfonyl group is a functional group that is commonly found in organic compounds, and it can contribute to the reactivity and properties of the compound . A spiro configuration refers to a compound where two rings share a single atom .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the sulfonyl group and the creation of the spiro configuration . The exact methods can vary greatly depending on the specific structures of the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure . Compounds with sulfonyl groups can undergo a variety of reactions, including substitution and addition reactions . The spiro configuration can also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and functional groups .

Scientific Research Applications

Sigma Ligands and Structural Studies

Spiro[isobenzofuran-1(3H),4'-piperidines] and related benzofuran and benzopyran derivatives have been synthesized and evaluated as sigma ligands. These compounds are related to selective sigma 2 ligands with affinity in the subnanomolar range, highlighting the importance of structural factors in governing sigma 1/sigma 2 affinity and selectivity. The N-substituent in these spiro[piperidines] significantly influences affinity and selectivity, with medium-sized substituents resulting in potent, but unselective compounds. Adjusting the chain length and the lipophilicity of the N-substituent has resulted in compounds with high affinity for sigma 2 binding sites and selectivity for sigma 2 vs sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Diuretic and Antihypertensive Properties

N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated species-specific diuretic and antihypertensive activity in rats, showcasing the potential therapeutic applications of these compounds beyond their role as sigma ligands (Klioze & Novick, 1978).

Potential CNS Agents

The synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues was inspired by the structure-activity relationship (SAR) of antidepressants, leading to the discovery of compounds with marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. These findings suggest the potential of these compounds as central nervous system (CNS) agents, with certain modifications enhancing their activity (Bauer et al., 1976).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be influenced by many factors, including the compound’s structure, functional groups, and stereochemistry .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, or flammable. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of complex organic compounds is a rapidly evolving field, with new synthesis methods and applications being developed regularly. Future research may focus on improving the synthesis of these compounds, studying their properties, and exploring their potential applications .

properties

IUPAC Name

1'-(3-chloro-2-methylphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-13-16(20)7-4-8-17(13)26(23,24)21-11-9-19(10-12-21)15-6-3-2-5-14(15)18(22)25-19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLIAKFGQTXZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.